![molecular formula C15H26N2 B11962775 n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine CAS No. 6312-32-9](/img/structure/B11962775.png)
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is an organic compound that features a pyridine ring attached to an amine group through a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine typically involves the reaction of pyridine derivatives with butylamine under controlled conditions. One common method involves the use of a bromoketone and 2-aminopyridine, which undergoes a chemodivergent synthesis to form the desired amine compound . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with a palladium catalyst.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including antifungal properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells . The compound binds to sterol 14-alpha demethylase (CYP51), disrupting the formation of ergosterol, which is essential for fungal cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential antimicrobial activity make it a valuable compound for various applications.
Propiedades
Número CAS |
6312-32-9 |
|---|---|
Fórmula molecular |
C15H26N2 |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
N-butyl-N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C15H26N2/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
Clave InChI |
FFRAESSYYAXPQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



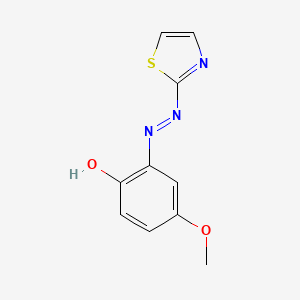
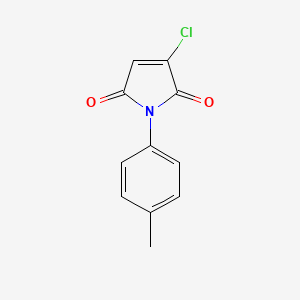
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11962715.png)
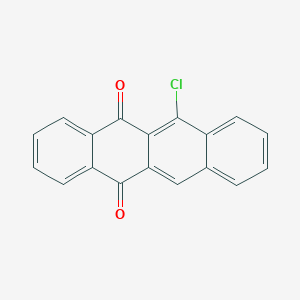
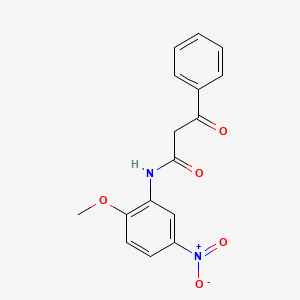
![4-Chloro-n-[4-(dimethylamino)benzylidene]aniline](/img/structure/B11962742.png)
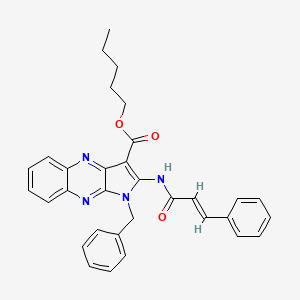

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962762.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962763.png)
![Diethyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B11962767.png)

![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)
